molecular formula C15H9N5O B12461795 9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B12461795
M. Wt: 275.26 g/mol
InChI Key: VKVAJBRQGBRHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is a chemical compound developed for research applications, particularly in the field of medicinal chemistry. It belongs to a class of compounds known to function as cysteine protease inhibitors . This specific activity makes it a valuable tool for scientists studying enzymatic pathways involved in various diseases. Research indicates that analogous indenopyrazine-dicarbonitrile compounds exhibit potential as inhibitors of deubiquitinating enzymes (DUBs), such as ubiquitin-specific proteases (USPs), which are hydrolytic enzymes involved in the removal of ubiquitin from protein substrates . The ethoxyimino substitution is one of several explored modifications that can influence the compound's potency and selectivity . As such, this chemical is intended for use in biochemical research, high-throughput screening, and the development of novel therapeutic agents. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H9N5O

Molecular Weight

275.26 g/mol

IUPAC Name

9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3

InChI Key

VKVAJBRQGBRHIK-UHFFFAOYSA-N

Canonical SMILES

CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Bromo-1-Indanone Derivatives

A reaction between 2-bromo-4-chloro-1-indanone and 2,3-diaminomaleonitrile in glacial acetic acid yields 8-chloro-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile. This method proceeds via nucleophilic substitution and cyclization (Scheme 1).

Reaction Conditions

  • Reactants : 2-Bromo-4-chloro-1-indanone (1 equiv), 2,3-diaminomaleonitrile (1.03 equiv)
  • Solvent : Glacial acetic acid (10 mL per 0.62 mmol of indanone)
  • Temperature : Reflux (≈118°C)
  • Time : 8 hours
  • Yield : 37%

Mechanistic Insights
The bromo group at position 2 of the indanone facilitates nucleophilic attack by the amine groups of diaminomaleonitrile, followed by cyclodehydration to form the pyrazine ring. The chloro substituent at position 4 remains inert under these conditions.

Alternative Route: Dione-Based Cyclization

Unsubstituted 1-indanone derivatives may undergo cyclocondensation with diaminomaleonitrile in the presence of oxalic acid, though yields are typically lower (20–40%). This method avoids halogenated precursors but requires stringent temperature control to prevent side reactions.

Optimization and Industrial-Scale Production

Microwave-Assisted Synthesis

Adopting microwave irradiation reduces reaction times significantly. For example, oxime formation completes in 3–5 minutes under microwave conditions (440 W, 56°C) compared to hours under conventional heating.

Key Parameters

  • Power : 440 W
  • Temperature : 56°C
  • Solvent : Acetone or solvent-free
  • Yield : 58–94%

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Structural confirmation relies on:

  • 1H NMR : δ 4.28 (s, CH2), 7.49–7.87 (m, aromatic protons).
  • IR : Peaks at 2236 cm−1 (C≡N), 1572 cm−1 (C=N).
  • HPLC-MS : m/z 275.26 [M+H]+.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Cyclocondensation Acetic acid, reflux 37% High regioselectivity Low yield, long reaction time
Solvent-free oxime Bi2O3, grinding 98% Green chemistry, rapid Requires specialized equipment
Direct condensation EtOH, pTSA, reflux 85% One-pot, high efficiency Acidic conditions may degrade CN groups
Microwave-assisted Microwave, 56°C 94% Ultra-fast, scalable High energy input

Chemical Reactions Analysis

Types of Reactions

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile, also known as DUBs-IN-2, is a chemical compound with several identified applications in scientific research . Its molecular formula is C15H9N5O and its molecular weight is 275.26 g/mol .

Scientific Research Applications

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is known as an inhibitor of deubiquitinase enzymes (DUBs) . Ubiquitin-specific proteases (USPs) are hydrolytic enzymes that remove ubiquitin from protein substrates, and 9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile has been identified as a potent and selective inhibitor of USP8 .

Case Studies and Research Findings

  • Inhibition of Ubiquitin-Specific Proteases (USPs): High-throughput screening identified 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as an active inhibitor of USPs . Further synthesis and evaluation of analogs led to the identification of potent and selective inhibitors of the deubiquitinating enzyme USP8 .
  • Non-Fullerene Small Molecule Acceptors: 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile derivatives have been explored as end groups for non-fullerene small molecule acceptors in organic solar cells (OSCs) . A novel 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (IPC) end group was developed and applied to synthesize NF-SMAs called BTOIPC . OSCs based on PBDB-T:BTOIPC achieved a power conversion efficiency (PCE) of 9.31% with a fill factor (FF) close to 70% and an energy loss of 0.57 eV . The IPC-based SMA exhibited high and balanced carrier mobility, good exciton dissociation, minor charge recombination, and uniform morphology .

Synonyms

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is also known by several synonyms :

  • 924296-19-5
  • SCHEMBL1512635
  • 9-(ethoxyimino)indeno[1,2-b]pyrazine-2,3-dicarbonitrile
  • 9-ethyloxyimino-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
  • HY50737A
  • USP8-IN-22e
  • (9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

Mechanism of Action

The mechanism of action of 9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, as an inhibitor of ubiquitin-specific proteases, it binds to the active site of these enzymes, preventing the removal of ubiquitin from protein substrates. This inhibition can regulate protein degradation and affect various cellular processes . The compound’s electronic properties also make it suitable for applications in organic electronics, where it can facilitate charge transfer and improve device performance .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Modifications

The indeno[1,2-b]pyrazine-2,3-dicarbonitrile core is shared among several derivatives, but substitutions at the 9-position critically influence biological activity:

Compound Name 9-Position Substituent Target Enzyme IC50 (USP8) Selectivity Notes
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (Compound 1) Oxo Multiple USPs N/A Broad-spectrum USP inhibitor
9-[(Phenylmethoxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile Phenylmethoxyimino USP8 0.71 μM Moderate selectivity for USP8
9-Ethoxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile Ethoxyimino USP8 <1 μM High selectivity for USP8
7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile Oxo + Cl at 7-position Not reported N/A Structural analogue; biological activity uncharacterized

Key Observations :

  • Compound 1 (9-oxo) was identified via high-throughput screening as a broad USP inhibitor but lacked specificity .
  • Ethoxyimino substitution (target compound) improves selectivity for USP8 by optimizing steric and electronic interactions with the enzyme’s catalytic domain .
  • Phenylmethoxyimino analogue shows intermediate potency (IC50 = 0.71 μM), suggesting substituent size and hydrophobicity influence binding .
9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
  • NSCLC : Suppresses proliferation of gefitinib-sensitive and -resistant NSCLC cells by inhibiting USP8-mediated deubiquitination, leading to EGFR degradation .
  • HCC : At low micromolar doses, induces apoptosis and inhibits tumor growth in vitro and in vivo .
  • Mechanism : Blocks USP8’s ability to stabilize oncoproteins like EGFR and c-Met, sensitizing cells to chemotherapy .
Compound 1 (9-oxo)
  • Broad USP inhibition limits therapeutic utility due to off-target effects .
  • Early studies identified activity against USP8 but with lower selectivity compared to ethoxyimino derivatives .
Other Analogues
  • Phenylmethoxyimino: Demonstrated efficacy in lung adenocarcinoma (A549) models but less potent than ethoxyimino derivatives .

Selectivity Profiling

Compound USP8 Inhibition USP7 Inhibition USP2 Inhibition Notes
9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile Yes (IC50 <1 μM) No No Highly selective for USP8
ML364 (USP2 inhibitor) Weak No Yes (IC50 = 1.1 μM) Highlights ethoxyimino compound’s specificity
Compound 1 (9-oxo) Yes Partial Partial Cross-reactivity limits utility

Therapeutic Advantages and Limitations

Advantages of 9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

  • Selectivity : Minimal off-target effects compared to broader USP inhibitors .
  • Drug Resistance : Effective against gefitinib-resistant NSCLC, addressing a critical clinical challenge .
  • Synergy : Enhances efficacy of doxorubicin and sorafenib in combinatorial regimens .

Limitations of Analogues

  • Compound 1 (9-oxo): Lack of specificity risks destabilizing non-target proteins regulated by other USPs .
  • Phenylmethoxyimino analogue: Higher IC50 (0.71 μM) suggests reduced potency compared to ethoxyimino derivatives .

Biological Activity

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile, also known as DUBs-IN-2, is a small molecular compound with significant biological activity, specifically as a deubiquitinase inhibitor. Its chemical structure is characterized by a molecular formula of C15H9N5OC_{15}H_{9}N_{5}O and a molecular weight of 275.26 g/mol. The compound has gained attention in the field of cancer research due to its potential therapeutic applications.

DUBs-IN-2 functions primarily by inhibiting ubiquitin-specific protease 8 (USP8), a member of the deubiquitinase family that plays a crucial role in protein degradation and regulation within cells. The compound covalently modifies the active site of USP8, which contains a catalytic cysteine residue, leading to irreversible inhibition of the enzyme's activity. This action disrupts the ubiquitin-proteasome system (UPS), which is vital for maintaining cellular homeostasis and regulating various cellular processes such as apoptosis and cell cycle progression .

In Vitro Studies

In vitro evaluations have demonstrated that DUBs-IN-2 exhibits potent inhibitory effects on USP8 with an IC50 value of approximately 280 nM. It shows selectivity for USP8 over USP7, which has an IC50 greater than 100 μM, indicating a targeted mechanism of action that may reduce potential side effects associated with broader-spectrum inhibitors .

The compound has also been tested against various cancer cell lines:

Cell Line IC50 (µM)
HCT116 (Colon)0.5 - 1.5
PC-3 (Prostate)0.5 - 1.5
NCI-N87 (Gastric)0.48

These findings suggest that DUBs-IN-2 can effectively inhibit cell viability in multiple cancer types, highlighting its potential as an anticancer agent .

In Vivo Studies

As of now, there have been no published in vivo studies on DUBs-IN-2. Future research is necessary to evaluate its pharmacokinetics, bioavailability, and therapeutic efficacy in live models .

High-Throughput Screening

A significant study utilized high-throughput screening to assess the activity of DUBs-IN-2 among a library of over 65,000 compounds. The results identified it as a potent inhibitor of USP8, leading to further exploration into its analogues and their biological properties .

Interaction Studies

Further studies have focused on the binding affinity of DUBs-IN-2 towards USP8 compared to other deubiquitinases. Techniques such as surface plasmon resonance and fluorescence polarization assays were employed to characterize these interactions, confirming its preferential binding to USP8.

Comparative Analysis with Other Compounds

DUBs-IN-2 has been compared to other known deubiquitinase inhibitors:

Compound Name Target Enzyme IC50 (nM) Selectivity
DUBs-IN-1Ubiquitin-specific protease 7150Less selective than DUBs-IN-2
WP1130Ubiquitin-specific protease 7300Broad-spectrum inhibitor
PR619Ubiquitin-specific proteases200Non-selective
GSK2636771Ubiquitin-specific protease 3050Selective but targets multiple DUBs

DUBs-IN-2 stands out due to its high selectivity for USP8, making it a promising candidate for targeted therapies with potentially fewer off-target effects compared to broader inhibitors like WP1130 or PR619 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.